molecular formula C17H29NO2S B12247795 N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide

N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide

Cat. No.: B12247795
M. Wt: 311.5 g/mol
InChI Key: ASORCEMYYWKNAG-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantane core, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of adamantane-1-carboxylic acid with 2-methoxy-4-(methylsulfanyl)butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.

    Biology: Investigated for its potential as a pharmacological agent, particularly in the development of antiviral and anticancer drugs.

    Medicine: Studied for its potential therapeutic effects, including its ability to modulate biological pathways and interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can fit into various biological receptors, potentially modulating their activity. The methoxy and methylsulfanyl groups can further enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]adamantane-1-carboxamide stands out due to the presence of the methoxy and methylsulfanyl groups, which can impart unique chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H29NO2S/c1-20-15(3-4-21-2)11-18-16(19)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,3-11H2,1-2H3,(H,18,19)

InChI Key

ASORCEMYYWKNAG-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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